(E)-2-(2-Octenyl)cyclopentanone
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Overview
Description
(E)-2-(2-Octenyl)cyclopentanone is an organic compound belonging to the class of cyclic ketones. It is characterized by a cyclopentanone ring substituted with an octenyl group at the second position. This compound is known for its fatty, fruity, and green taste, making it significant in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-Octenyl)cyclopentanone typically involves the reaction of cyclopentanone with an appropriate octenyl precursor under controlled conditions. One common method is the aldol condensation reaction, where cyclopentanone reacts with octenal in the presence of a base catalyst to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-Octenyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octenyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of this compound.
Scientific Research Applications
(E)-2-(2-Octenyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of (E)-2-(2-Octenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence biochemical pathways, leading to various physiological effects. For example, it may interact with receptors in the olfactory system, contributing to its role in flavors and fragrances .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Another cyclic ketone with similar chemical properties but a different ring structure.
Cyclopentanone: The parent compound of (E)-2-(2-Octenyl)cyclopentanone, lacking the octenyl group.
2-Hexylidene cyclopentanone: A structurally related compound with a hexylidene group instead of an octenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industry.
Properties
CAS No. |
98314-98-8 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-[(E)-oct-2-enyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3/b7-6+ |
InChI Key |
QHEUOYOHVATZEB-VOTSOKGWSA-N |
Isomeric SMILES |
CCCCC/C=C/CC1CCCC1=O |
Canonical SMILES |
CCCCCC=CCC1CCCC1=O |
density |
0.880-0.900 |
physical_description |
Colourless liquid; peachy jasmine character |
solubility |
insoluble in water; soluble in hexane and fats Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
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